molecular formula C34H36N6O3S3 B11515186 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11515186
M. Wt: 672.9 g/mol
InChI Key: QANWQLOHICAWIM-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, often abbreviated as Compound X , belongs to the class of benzothiazole derivatives. Its complex structure combines benzothiazole, triazole, and acetamide moieties, making it a fascinating target for research and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the condensation of 2-aminobenzothiazole with cyclohexylamine, followed by acylation with chloroacetyl chloride. The resulting intermediate undergoes further reactions to introduce the triazole and phenyl groups.

Industrial Production: In industry, Compound X is synthesized using efficient and scalable methods. These processes often involve multistep reactions, purification, and optimization to achieve high yields.

Chemical Reactions Analysis

Reactivity: Compound X exhibits diverse reactivity due to its functional groups. Notable reactions include:

    Oxidation: Oxidative transformations can modify the sulfur and nitrogen atoms.

    Reduction: Reduction of the carbonyl group or the triazole ring.

    Substitution: Nucleophilic substitution reactions at the benzothiazole or triazole positions.

Common Reagents and Conditions:

    Oxidation: Oxone (potassium peroxymonosulfate), mCPBA (meta-chloroperoxybenzoic acid).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, nucleophiles (amines, thiols).

Major Products: The oxidation of Compound X yields sulfoxides or sulfones, while reduction leads to corresponding amines. Substitution reactions result in various derivatives with altered substituents.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Compound X’s benzothiazole moiety serves as a fluorescent probe for biological imaging.

    Metal Chelators: Its sulfur atoms can chelate metal ions, making it useful in metal coordination chemistry.

Biology and Medicine:

    Anticancer Potential: Studies explore its cytotoxic effects on cancer cells.

    Antimicrobial Properties: Compound X exhibits antibacterial and antifungal activity.

Industry:

    Dye Synthesis: Its fluorescent properties find applications in dye synthesis.

    Pharmaceutical Intermediates: It serves as an intermediate in drug development.

Mechanism of Action

The precise mechanism of Compound X’s effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes and pathways. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of benzothiazole, triazole, and acetamide functionalities. Similar compounds include Compound Y) and Compound Z), but their distinct structures set them apart.

Properties

Molecular Formula

C34H36N6O3S3

Molecular Weight

672.9 g/mol

IUPAC Name

N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[[5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C34H36N6O3S3/c1-22-13-15-27(17-23(22)2)43-19-30-38-39-33(40(30)26-11-7-4-8-12-26)44-20-31(41)36-25-14-16-28-29(18-25)46-34(37-28)45-21-32(42)35-24-9-5-3-6-10-24/h4,7-8,11-18,24H,3,5-6,9-10,19-21H2,1-2H3,(H,35,42)(H,36,41)

InChI Key

QANWQLOHICAWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6CCCCC6)C

Origin of Product

United States

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